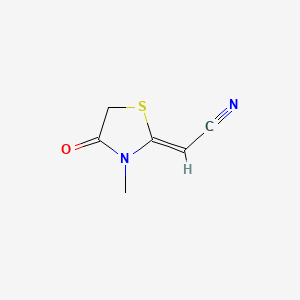

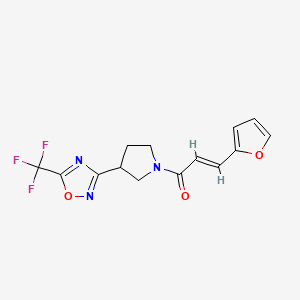

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetonitrile is a colorless liquid that is used as a solvent in the manufacture of pharmaceuticals, perfumes, rubber products, and other chemicals . It’s also used in battery applications due to its high dielectric constant .

Synthesis Analysis

Acetonitrile can be synthesized through several methods. One common method is the dehydration of amides, particularly acetamide, using thionyl chloride . Another method involves the reaction of methane with ammonia in the presence of oxygen and a catalyst .Molecular Structure Analysis

Acetonitrile has a simple structure consisting of a carbon atom triple-bonded to a nitrogen atom, with the carbon also bonded to a methyl group . This structure gives acetonitrile its polar nature and makes it a good solvent for many organic and inorganic compounds .Chemical Reactions Analysis

Acetonitrile can participate in various chemical reactions. For instance, it can act as a nucleophile in reactions with halides to form cyanohydrins . It can also be used as an amino source in copper-catalyzed mild electrochemical C–H amidation reactions .Physical And Chemical Properties Analysis

Acetonitrile is a polar aprotic solvent, with a dielectric constant of 37.5. It has a boiling point of 81.6°C and a melting point of -45.7°C. It’s miscible with water and many organic solvents .Wissenschaftliche Forschungsanwendungen

Thiazolidin-2-ylidene Compounds in Scientific Research

Diuretic Applications and Renal Function Thiazolidin-2-ylidene compounds, such as etozolin, have been investigated for their diuretic effects and impact on renal elimination of water and solutes. Studies have demonstrated that these compounds can significantly increase renal elimination, affecting the balance of sodium, chloride, and potassium, which suggests their utility in treating conditions like hypertension and edema without adversely affecting creatinine clearance, indicative of their safety profile regarding renal function (Scheitza, 1977).

Metabolic Pathways and Drug Interaction Further research has explored the metabolic pathways and pharmacokinetics of thiazolidin-2-ylidene derivatives, investigating how renal function or liver disease affects drug metabolism and elimination. These studies are crucial for understanding the safety and efficacy of such compounds across different patient populations, ensuring that treatments can be tailored to individual needs without compromising effectiveness or safety (Knauf et al., 1980).

Toxicity and Safety Assessments Safety assessments have also been a focal point of research, with studies investigating the potential toxicological effects of related compounds, such as acetonitrile. Understanding the delayed toxicity of such substances is vital for developing safety guidelines and treatment protocols in cases of poisoning, thereby ensuring that medical professionals are well-equipped to manage such incidents effectively (Mueller & Borland, 1997).

Advanced Glycation End Products Research into the formation of advanced glycation end products (AGEs) and their role in diabetes and other chronic conditions has highlighted the relevance of thiazolidin-2-ylidene compounds. By understanding how these compounds interact with biomolecules, researchers can develop targeted interventions aimed at mitigating the adverse effects of AGEs, thereby offering potential therapeutic avenues for managing chronic diseases (Kunert et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCJPESPKLCZSN-KXFIGUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C(=O)CS/C1=C\C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)

![3-[(Naphthalen-2-yloxy)methyl]benzoic acid](/img/structure/B2694800.png)

![6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694804.png)

![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2694812.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2694814.png)